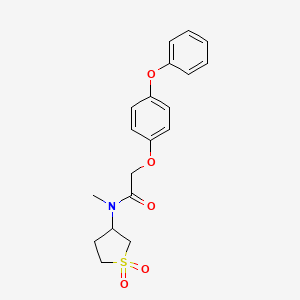
N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide is an intricate compound with a molecular structure that suggests multifaceted applications in various scientific disciplines. The compound features a complex arrangement of functional groups, potentially imparting unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide can involve several steps, starting from basic organic compounds. For instance:
Step 1: Formation of the Quinazolinone Backbone
Starting Material: : Appropriate aniline derivative
Reagent: : Phosgene or carbonyldiimidazole (CDI)
Condition: : Reflux in an organic solvent like acetonitrile
Product: : Intermediate quinazolinone
Step 2: Piperidine Addition
Starting Material: : Intermediate quinazolinone
Reagent: : Piperidine
Condition: : Heating under reflux
Product: : Piperidine-quinazolinone intermediate
Step 3: Functionalization of Butanone Derivative
Starting Material: : 4-(methylthio)butanone
Reagent: : Acetic anhydride
Condition: : Stirring at room temperature
Product: : Acetylated butanone derivative
Step 4: Final Coupling Reaction
Starting Materials: : Piperidine-quinazolinone intermediate and acetylated butanone derivative
Reagent: : Coupling agents like DCC (Dicyclohexylcarbodiimide)
Condition: : Room temperature, with catalytic DMAP (4-Dimethylaminopyridine)
Product: : Final this compound
Industrial Production Methods
Scaling the synthesis for industrial purposes necessitates optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch processing in industrial organic synthesis labs are often employed.
Chemical Reactions Analysis
Types of Reactions
N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide can undergo several chemical reactions such as:
Oxidation: : Conversion of the thioether group to sulfoxide or sulfone.
Reduction: : Reduction of the carbonyl group to an alcohol.
Substitution: : Electrophilic aromatic substitution on the quinazolinone moiety.
Common Reagents and Conditions
Oxidation: : m-Chloroperoxybenzoic acid (mCPBA) under mild conditions.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Bromination using bromine in acetic acid.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Brominated quinazolinone derivatives.
Scientific Research Applications
N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide finds applications across a spectrum of fields:
Chemistry: : As a reagent in synthesis and study of quinazolinone derivatives.
Biology: : Potentially as a ligand in studying receptor-ligand interactions.
Medicine: : Investigation of anticancer, antiviral, and antimicrobial properties.
Industry: : Utilized in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The exact mechanism by which this compound exerts its effects can vary depending on its application:
Biological Pathways: : It may interact with cellular receptors or enzymes, inhibiting or promoting specific biochemical pathways.
Molecular Targets: : Targeting particular proteins, DNA or RNA sequences, or enzymes, influencing cell signaling, gene expression, or enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)pyrrolidin-1-yl)butan-2-yl)acetamide
N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)morpholin-1-yl)butan-2-yl)acetamide
Uniqueness
The uniqueness of N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide lies in its specific arrangement of functional groups, imparting distinct chemical and biological properties.
This compound stands out due to its robust quinazolinone backbone combined with a piperidinyl moiety and a methylthio group, which may contribute to its potential bioactivity and versatile chemical reactivity.
Properties
IUPAC Name |
N-[4-methylsulfanyl-1-oxo-1-[3-(4-oxoquinazolin-3-yl)piperidin-1-yl]butan-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-14(25)22-18(9-11-28-2)20(27)23-10-5-6-15(12-23)24-13-21-17-8-4-3-7-16(17)19(24)26/h3-4,7-8,13,15,18H,5-6,9-12H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINNXICBOCRNOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)N1CCCC(C1)N2C=NC3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-methyl-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2373361.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2373365.png)
![N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE](/img/structure/B2373366.png)

![N-(3,4-dimethylphenyl)-4-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2373369.png)



![N-(4-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2373376.png)

![5-methyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2373380.png)

